Potassium cyclohexylmethyltrifluoroborate

Description

Chemical Classification and Structural Features

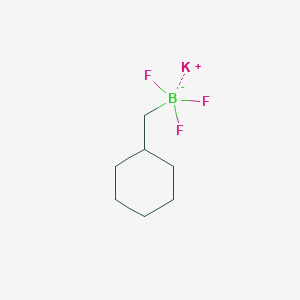

This compound belongs to the class of organotrifluoroborate salts, which can be conceptualized as protected boronic acids or as adducts formed between carbanions and boron trifluoride. The compound carries the Chemical Abstracts Service registry number 1346647-18-4 and possesses the molecular formula C7H13BF3K with a molecular weight of 204.08 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is FB-(CC1CCCCC1)F.[K+], indicating the anionic trifluoroborate moiety paired with a potassium cation.

The molecular architecture of this compound features a tetracoordinated boron center that adopts a tetrahedral geometry. The boron atom is covalently bonded to three fluorine atoms and one carbon atom, which in turn connects to a cyclohexylmethyl substituent. This tetrahedral configuration represents a fundamental departure from the trigonal planar geometry observed in boronic acids, contributing to the enhanced stability characteristics of the trifluoroborate system. The cyclohexylmethyl group provides steric bulk while maintaining conformational flexibility through the chair conformation of the cyclohexane ring.

Table 1. Molecular Properties of this compound

The electronic structure of the trifluoroborate anion exhibits significant ionic character in the boron-fluorine bonds, which contributes to the overall stability of the molecule. The negative charge on the boron center is delocalized across the three fluorine atoms, creating a stable anionic complex that resists hydrolysis and oxidation under ambient conditions. This electronic arrangement represents a marked contrast to the electrophilic nature of boron in boronic acids, where the boron center is electron-deficient and susceptible to nucleophilic attack.

Historical Context and Development

The development of organotrifluoroborates as synthetic reagents emerged from the limitations associated with traditional organoboron compounds in the 1990s. In 1996, the research group led by Genet reported the first application of potassium organotrifluoroborates as nucleophiles in Suzuki-Miyaura coupling reactions, which gradually attracted the interest of the synthetic chemistry community. This pioneering work demonstrated that organotrifluoroborates could overcome several shortcomings of boronic acids and esters, positioning them as promising alternatives for cross-coupling applications.

The methodological foundation for preparing organotrifluoroborates was established through the recognition that trisubstituted organoborons could be converted to their corresponding trifluoroborate analogs through treatment with potassium hydrogen difluoride. This transformation provided a straightforward route to access stable organoboron reagents with known stoichiometries, addressing the uncertainty and purification challenges commonly encountered with boronic acids. The development of this methodology represented a significant advancement in making organoboron chemistry more accessible and reliable for synthetic applications.

Gary Molander and his research team at the University of Pennsylvania have extensively developed the chemistry of organotrifluoroborates since the early 2000s, with their work contributing substantially to the understanding and application of these bench-stable boronic acid surrogates. Their systematic investigations revealed that organotrifluoroborates could serve as versatile reagents not only for Suzuki-Miyaura cross-coupling reactions but also for a variety of other carbon-carbon bond forming processes. The comprehensive studies conducted by Molander's group established the theoretical framework and practical protocols that enabled the widespread adoption of organotrifluoroborates in synthetic organic chemistry.

Table 2. Historical Milestones in Organotrifluoroborate Development

The evolution of organotrifluoroborate chemistry has been characterized by continuous improvements in preparation methods, expansion of substrate scope, and deeper mechanistic understanding. The recognition that potassium hydrogen difluoride is significantly less expensive than alternative protecting groups such as pinacol provided an economic incentive for adopting organotrifluoroborates in industrial applications. This cost advantage, combined with their superior stability characteristics, has contributed to their increasing popularity in both academic research and commercial synthesis.

Significance in Organoboron Chemistry

This compound exemplifies the transformative impact that organotrifluoroborates have had on contemporary organoboron chemistry. These compounds have addressed several fundamental limitations of traditional boronic acids and esters, including poor air and moisture stability, uncertain stoichiometry, and susceptibility to protodeboronation. The trifluoroborate moiety provides a protective environment for the carbon-boron bond while maintaining the nucleophilic reactivity essential for cross-coupling applications.

The stability profile of organotrifluoroborates represents a paradigm shift in organoboron chemistry, as these compounds can be stored indefinitely under ambient conditions without degradation. This characteristic eliminates the need for special storage conditions and extends the practical utility of organoboron reagents in synthetic applications. The bench stability of this compound and related compounds has democratized access to organoboron chemistry by removing the technical barriers associated with handling sensitive boronic acids.

Organotrifluoroborates have demonstrated compatibility with a wide range of functional groups and harsh reaction conditions that would typically lead to decomposition of boronic acids. This functional group tolerance has expanded the synthetic utility of organoboron chemistry, allowing chemists to incorporate boron-containing building blocks into complex molecular frameworks without concern for premature degradation. The ability to perform subsequent transformations on organotrifluoroborates while preserving the carbon-boron bond has opened new retrosynthetic strategies and synthetic pathways.

Table 3. Comparative Analysis of Organoboron Reagent Classes

The mechanistic understanding of organotrifluoroborate reactivity has revealed that these compounds function through in situ hydrolysis to generate reactive boronic acid intermediates under cross-coupling conditions. This controlled release mechanism provides the benefits of boronic acid reactivity while maintaining the stability advantages of the trifluoroborate protecting group. The hydrolysis process is facilitated by the reaction conditions employed in cross-coupling reactions, ensuring that the active boronic acid species is generated only when needed for the coupling process.

The nucleophilic character of organotrifluoroborates enables their participation in various carbon-carbon bond forming reactions beyond traditional cross-coupling applications. These compounds can react with electrophiles without the need for transition metal catalysts, expanding their utility in organic synthesis. The diverse reactivity patterns exhibited by organotrifluoroborates have led to their incorporation into numerous synthetic methodologies, establishing them as indispensable tools in modern organic chemistry.

Properties

IUPAC Name |

potassium;cyclohexylmethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMJNZMYBNMEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346647-18-4 | |

| Record name | potassium (cyclohexylmethyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of potassium cyclohexylmethyltrifluoroborate typically follows two main pathways:

From Cyclohexylmethylboronic Acid:

The compound is prepared by reacting cyclohexylmethylboronic acid with potassium fluoride (KF) and boron trifluoride (BF3) under anhydrous conditions to prevent hydrolysis. The reaction proceeds via formation of the trifluoroborate salt.

Reaction:

$$

\text{Cyclohexylmethylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound}

$$

This method allows for controlled synthesis with good yields and is adaptable for industrial scale-up.From Organoboronic Acid Pinacol Esters:

An alternative route involves first preparing the corresponding boronic acid pinacol ester, which is then converted to the potassium organotrifluoroborate salt by treatment with aqueous potassium hydrogen difluoride (KHF2). This method is well-documented for potassium organotrifluoroborates and provides a robust route for various derivatives.

Detailed Stepwise Preparation (Example from Analogous Compounds)

A representative procedure, adapted from closely related potassium organotrifluoroborates, involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Magnesium turnings, dry tetrahydrofuran (THF), and cyclohexylmethyl bromide under nitrogen atmosphere | Formation of cyclohexylmethylmagnesium bromide (Grignard reagent) at 0–25 °C for ~1.5 hours |

| 2 | Addition of trimethyl borate (B(OMe)3) at -78 °C under nitrogen, then warming to room temperature | Reaction of Grignard reagent with trimethyl borate to form cyclohexylmethylboronic acid intermediate |

| 3 | Addition of aqueous KHF2 at room temperature under air | Conversion of boronic acid intermediate to this compound salt |

This sequence ensures the formation of the trifluoroborate salt with high purity and good yield. The use of anhydrous and inert atmosphere conditions is critical to prevent side reactions and hydrolysis.

Reaction Conditions and Optimization

- Solvent: Dry THF is preferred for Grignard formation and boronate intermediate generation due to its ability to stabilize organometallic reagents and dissolve reactants effectively.

- Temperature Control: Low temperature (-78 °C) during addition of trimethyl borate minimizes side reactions and decomposition.

- Atmosphere: Inert nitrogen atmosphere throughout steps 1 and 2 prevents moisture and oxygen interference.

- KHF2 Addition: Performed under air at room temperature, facilitating conversion to the trifluoroborate salt.

Alternative Preparation via Boronic Acid Pinacol Esters

This compound can also be synthesized by:

- Preparing cyclohexylmethylboronic acid pinacol ester via established literature methods.

- Reacting the ester with aqueous KHF2 in dry THF at room temperature.

- Isolating the potassium trifluoroborate salt by filtration and drying.

This method is advantageous for handling sensitive boronic acid derivatives and allows for storage of stable intermediates before conversion.

Data Summary Table for Preparation Methods

Research Findings and Practical Considerations

- Potassium organotrifluoroborates, including this compound, are air and moisture-stable crystalline solids , facilitating storage and handling in laboratory and industrial settings.

- The use of KHF2 is critical for converting boronic acids or their esters into trifluoroborate salts, leveraging the fluoride ion to form stable trifluoroborate groups.

- The preparation routes are adaptable for various alkyl and aryl derivatives, with reaction parameters optimized to maximize yield and minimize impurities.

- Industrial processes focus on scalability and robustness , often employing one-pot procedures and avoiding multi-step purifications.

Chemical Reactions Analysis

Potassium cyclohexylmethyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium cyclohexylmethyltrifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which potassium cyclohexylmethyltrifluoroborate exerts its effects is primarily through its role as a boron source in various chemical reactions. In cross-coupling reactions, it acts as a nucleophilic partner, where the trifluoroborate group is hydrolyzed to form a reactive boronate intermediate. This intermediate then participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Potassium (Cyclopentylmethyl)trifluoroborate (CAS 331282-37-2)

- Structure : Cyclopentylmethyl group (5-membered ring).

- However, increased ring strain may compromise stability .

- Applications : Less commonly reported in large-scale syntheses, likely due to lower thermal stability .

Potassium Trifluoro(trans-2-methylcyclohexyl)borate (CAS 1041642-14-1)

- Structure : trans-2-methylcyclohexyl group introduces axial chirality.

- Stereochemical control enables asymmetric synthesis .

- Applications : Useful in chiral molecule construction but requires optimized conditions to mitigate steric effects .

Potassium (Cyclopropylmethyl)trifluoroborate (CAS 1356481-57-6)

- Structure : Cyclopropylmethyl group (highly strained 3-membered ring).

- Reactivity: Strain energy enhances electrophilicity, making it reactive but prone to decomposition. Limited shelf life compared to cyclohexylmethyl derivatives .

- Applications : Suitable for rapid couplings but less favored in multi-step syntheses .

Comparison with Unsaturated Analogs

Potassium Cyclohexenyltrifluoroborate (CAS 1186667-20-8)

- Structure : Cyclohexenyl group (unsaturated 6-membered ring).

- Reactivity : The double bond increases electron density, improving oxidative addition with Pd(0) catalysts. However, conjugation may reduce stability under acidic conditions .

- Applications : Preferred in electron-deficient aryl coupling partners but requires inert atmospheres for storage .

Steric and Electronic Profiles

Key Observations :

- Cyclohexylmethyltrifluoroborate balances steric bulk and electronic neutrality, making it versatile for diverse substrates.

- Cyclopropylmethyltrifluoroborate ’s high reactivity is offset by poor stability, limiting its utility .

Biological Activity

Overview

Potassium cyclohexylmethyltrifluoroborate is an organoboron compound that has garnered attention for its stability and versatility in organic synthesis. This compound is part of the broader category of potassium organotrifluoroborates, which are recognized for their unique reactivity and potential biological applications. The exploration of its derivatives has led to investigations into their biological activities, particularly in medicinal chemistry and drug development.

This compound is synthesized through the reaction of cyclohexylmethylboronic acid with potassium fluoride and boron trifluoride under anhydrous conditions. The general reaction can be represented as follows:

The compound acts primarily as a boron source in various chemical reactions, particularly in cross-coupling reactions like Suzuki-Miyaura, where it facilitates the formation of carbon-carbon bonds. The trifluoroborate group can be hydrolyzed to form a reactive boronate intermediate, which participates in subsequent reactions, often catalyzed by palladium compounds.

Potential Applications

- Drug Development : The compound's derivatives are being investigated for their potential use in drug synthesis, particularly for pharmaceutical intermediates.

- Antimicrobial Properties : Some studies have indicated that organoboron compounds exhibit antimicrobial activity, which could extend to this compound derivatives.

- Anticancer Research : There is ongoing research into the anticancer properties of boron-containing compounds, with implications for this compound as a potential candidate.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various organoboron compounds, including derivatives related to this compound. The findings indicated that certain derivatives exhibited significant antibacterial effects against common pathogens. This suggests that the structural features conferred by the cyclohexyl group may enhance biological activity.

Case Study 2: Synthesis of Anticancer Agents

In another research effort, this compound was utilized as a reagent in the synthesis of novel anticancer agents. The study demonstrated that compounds formed from this reagent showed inhibitory effects on cancer cell lines, highlighting its potential role in developing new cancer therapies.

Comparative Analysis with Similar Compounds

A comparison with other potassium organotrifluoroborates reveals distinct advantages and potential applications:

| Compound Name | Stability | Reactivity | Biological Activity Potential |

|---|---|---|---|

| This compound | High | Versatile | Moderate |

| Potassium ethyltrifluoroborate | Moderate | High | Low |

| Potassium cyclobutyltrifluoroborate | High | Moderate | Moderate |

| Potassium pyridine-3-trifluoroborate | High | High | High |

Q & A

Q. What are the standard synthetic routes for preparing potassium cyclohexylmethyltrifluoroborate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution (SN2) using precursors like potassium bromomethyltrifluoroborate. For example, alkoxymethyltrifluoroborates are prepared by reacting potassium bromomethyltrifluoroborate with alkoxides under controlled conditions . To optimize purity, continuous Soxhlet extraction is recommended to separate poorly soluble products from inorganic byproducts, achieving yields >90% . Characterization via and NMR is critical to confirm structural integrity and purity.

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a stable organoboron reagent in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl halides. Key parameters include:

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : NMR (δ ~3–5 ppm for trifluoroborates) and NMR (δ ~-135 to -145 ppm) confirm boron-fluorine bonding .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–K] ion).

- X-ray crystallography : Resolves stereoelectronic effects of the cyclohexylmethyl group .

Q. What safety precautions are required when handling this compound?

- Storage : Under inert gas (Ar/N) at 2–8°C to prevent hydrolysis.

- Decomposition : Avoid moisture to preclude HF release. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize with aqueous NaHCO before incineration .

Advanced Research Questions

Q. How can synthetic scalability challenges (e.g., low solubility) be addressed for gram-scale production?

Scaling from milligram to gram quantities requires:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Continuous flow systems : Improve mixing and heat transfer for exothermic steps .

- Purification : Recrystallization from acetone/ether mixtures removes residual salts. Purity >98% is achievable with iterative Soxhlet extraction .

Q. What mechanistic insights explain side-product formation in cross-coupling reactions with electron-deficient aryl chlorides?

Competitive pathways include:

- Protodeboronation : Catalyzed by trace acids, leading to cyclohexylmethane byproducts.

- Homocoupling : Oxidative conditions (e.g., O) promote Pd re-oxidation, forming biaryl derivatives .

Mitigation strategies:- Add radical scavengers (e.g., BHT).

- Use anhydrous solvents and degas reaction mixtures .

Q. How do steric and electronic effects of the cyclohexylmethyl group influence reactivity compared to other trifluoroborates?

- Steric effects : The bulky cyclohexyl group slows transmetalation in cross-couplings but enhances stability against protodeboronation.

- Electronic effects : Electron-donating cyclohexyl groups increase boron electrophilicity, accelerating Pd insertion .

Comparative studies with phenyl or alkyl analogs (e.g., potassium benzyltrifluoroborate) highlight these trade-offs .

Q. What advanced computational methods model the reaction pathways of this compound?

- DFT calculations : Analyze transition states for transmetalation and reductive elimination.

- Molecular dynamics : Simulate solvent effects on boron coordination geometry .

Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental NMR data .

Q. How can discrepancies in solubility data across studies be resolved?

Discrepancies arise from:

- Measurement techniques : Gravimetric vs. spectrophotometric methods.

- Solvent purity : Trace water reduces solubility in organic solvents.

Standardized protocols (e.g., IUPAC guidelines) recommend using dried solvents and reporting temperature/pH .

Q. What strategies prevent cross-contamination during high-throughput screening of trifluoroborate derivatives?

- Automated liquid handlers : Minimize manual pipetting errors.

- QC checks : Daily NMR or LC-MS runs to verify compound integrity.

- Storage : Use sealed, barcoded vials with desiccants .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.